molecular formula C22H16BrClFN5OS B4366020 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE

Cat. No.: B4366020
M. Wt: 532.8 g/mol
InChI Key: AMLPIRCDARNZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a pyrimidinyl thioether, and a pyrazolyl acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE typically involves multiple steps, including the formation of the pyrimidinyl thioether and the subsequent coupling with the pyrazolyl acetamide. Common synthetic routes may include:

    Formation of the Pyrimidinyl Thioether: This step often involves the reaction of 4-bromophenyl pyrimidine with a thiol reagent under suitable conditions.

    Coupling with Pyrazolyl Acetamide: The pyrimidinyl thioether is then coupled with 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl acetamide using appropriate coupling agents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The bromophenyl and pyrimidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., palladium catalysts).

Scientific Research Applications

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE can be compared with other similar compounds, such as:

  • 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
  • 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]acetamide

These compounds share structural similarities but may exhibit different chemical and biological properties

Properties

IUPAC Name

2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClFN5OS/c23-15-6-4-14(5-7-15)19-8-10-26-22(27-19)32-13-21(31)28-20-9-11-30(29-20)12-16-17(24)2-1-3-18(16)25/h1-11H,12-13H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLPIRCDARNZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC(=O)CSC3=NC=CC(=N3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE
Reactant of Route 3
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE

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